8-(フェニルアミノ)ナフタレン-1-スルホン酸アンモニウム x水和物

概要

説明

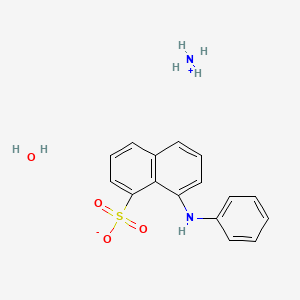

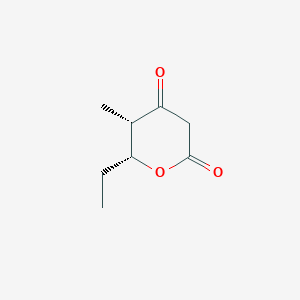

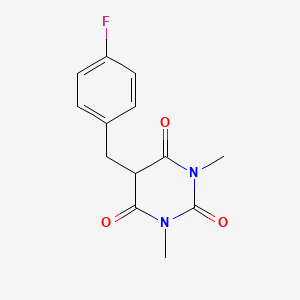

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as ANS ammonium hydrate, is a chemical compound with the molecular formula C16H13NO3S.H3N.xH2O . It forms an inclusion complex with cyclodextrin, which is useful to mimic biological recognition .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s known that the solvatochromic fluorescence properties of 8-(phenylamino)-1-naphthalene-ammonium sulfonate were investigated in 22 pure solvents of rising polarity .Molecular Structure Analysis

The molecular structure of Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate is represented by the InChI code: 1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 .Chemical Reactions Analysis

The compound is known to exhibit solvatochromic fluorescence properties. This means that its fluorescence changes with the polarity of the solvent. This property has been investigated in 22 pure solvents of rising polarity .Physical And Chemical Properties Analysis

The compound is soluble in water, 1N NaOH, and methanol . It is typically stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

分子集合体研究

8-(フェニルアミノ)ナフタレン-1-スルホン酸アンモニウム x水和物は、界面活性剤や両親媒性ポリマーの分子集合体を研究するために使用されます。 発光極大の青色シフトは、蛍光体がより極性の低い媒体に位置していることを示しており、これらの研究における重要な観察結果です .

生物学的認識模倣

この化合物はシクロデキストリンと包接錯体を形成し、生物学的認識を模倣するのに役立ちます。 フリーANSから錯体化ANSへの蛍光の変化を測定することで、この相互作用を研究することができます。ANSの蛍光は、シクロデキストリンの疎水性コアに入ると増加します .

溶媒変色蛍光特性

これは、さまざまな溶媒における溶媒変色蛍光特性を調べるために使用されてきました。 この化合物は、特にプロトン性溶媒と非プロトン性溶媒の間で、ストークスシフトと強度を測定することで、さまざまな溶媒における挙動を識別することができます .

蛍光体挙動解析

この化合物は、より極性の低い媒体に位置するときに発光極大の青色シフトを示す能力があるため、さまざまな環境における蛍光体の挙動を分析するための貴重なツールです .

界面活性剤とポリマーの相互作用研究

これは、界面活性剤とポリマーの相互作用を研究し、それらの分子挙動と集合に関する洞察を提供するために使用されます .

蛍光強度測定

作用機序

Target of Action

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (8-ANSA), is a fluorescent probe . It primarily targets proteins, particularly those with hydrophobic regions .

Mode of Action

8-ANSA interacts with its targets through non-covalent interactions. When 8-ANSA enters the hydrophobic core of proteins or cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing information about the protein’s conformation and aggregation state .

Biochemical Pathways

It is known that the compound’s fluorescence properties can be used to study the intermediate states in the folding/unfolding pathways of proteins . This makes 8-ANSA a valuable tool in understanding protein structure and function.

Result of Action

The primary result of 8-ANSA’s action is a change in its fluorescence properties upon binding to its targets. This change can be measured and used to gain insights into the target’s structure and behavior . For instance, it can be used to study the thermal aggregation of bovine serum albumin .

Action Environment

The action of 8-ANSA is influenced by the polarity of the environment. Its solvatochromic fluorescence properties were investigated in 22 pure solvents of rising polarity . The measurements of both Stokes’ shifts and intensities discriminated between protic and aprotic solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

azanium;8-anilinonaphthalene-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSOAGYLOWUTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[10-(Hydroxymethyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1653872.png)

![2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1653873.png)

![Phenol, 2-[[[4-[(4-nitrophenyl)thio]phenyl]imino]methyl]-](/img/structure/B1653874.png)

![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)

![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)